molecular formula C32H52CuN12O12-2 B237301 Prezatide copper acetate CAS No. 130120-57-9

Prezatide copper acetate

Cat. No.: B237301
CAS No.: 130120-57-9
M. Wt: 860.4 g/mol
InChI Key: NWQZKMPKFLEAAZ-UHFFFAOYSA-K
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Description

Prezatide copper acetate is a complex compound consisting of a tripeptide, which includes glycine, histidine, and lysine, combined with copper ions. This compound is primarily used in cosmetic products for skin and hair due to its beneficial properties, such as aiding wound healing and improving skin elasticity, density, and firmness .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prezatide copper acetate is synthesized by combining the tripeptide (glycine, histidine, and lysine) with copper ions. The reaction typically involves the formation of a complex between the tripeptide and copper ions under controlled conditions. The process may include steps such as:

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This may include:

Chemical Reactions Analysis

Types of Reactions

Prezatide copper acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized copper species, while reduction reactions may yield reduced copper complexes .

Scientific Research Applications

Wound Healing

Prezatide copper acetate has been extensively studied for its role in wound healing. It promotes angiogenesis, which is the formation of new blood vessels essential for delivering nutrients and oxygen to healing tissues. This process is facilitated through the activation of growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β) .

Mechanism of Action in Wound Healing:

  • Enhances collagen synthesis and deposition.
  • Increases the expression of matrix metalloproteinases, which are crucial for tissue remodeling.
  • Exhibits antioxidant properties by supplying copper, which is vital for superoxide dismutase activity .

Skin Care Products

This compound is widely used in cosmetic formulations aimed at improving skin health. It is known to:

  • Increase skin elasticity and firmness.
  • Reduce fine lines and wrinkles.
  • Provide anti-inflammatory benefits, making it suitable for sensitive skin .

Common Cosmetic Applications:

  • Essence lotions
  • Creams
  • Facial masks
  • Sunscreens

Chronic Obstructive Pulmonary Disease (COPD)

Research indicates potential applications of this compound in treating chronic obstructive pulmonary disease. The compound's anti-inflammatory properties may help mitigate inflammation in the lungs, although further studies are needed to establish efficacy .

Cancer Treatment

There is ongoing investigation into the use of this compound for treating metastatic colon cancer. The compound's ability to modulate tissue repair and inflammation may provide therapeutic benefits in oncology settings .

Clinical Observations

Several studies have documented the effects of topical applications of this compound on chronic wounds, demonstrating improved healing rates compared to standard treatments. For instance, a network meta-analysis indicated a significant increase in complete ulcer healing with treatments containing copper peptides compared to control groups .

Comparative Effectiveness

A comparative study assessing various wound dressings highlighted that those containing copper peptides like prezatide showed superior healing outcomes, particularly in venous leg ulcers .

Safety and Side Effects

While generally well-tolerated, topical applications of this compound can cause mild side effects such as skin irritation or redness at the application site. Severe allergic reactions are rare but may occur . Systemic administration could lead to gastrointestinal disturbances or symptoms related to copper toxicity, necessitating careful monitoring in patients with conditions affecting copper metabolism .

Mechanism of Action

The mechanism of action of Prezatide copper acetate involves several key components:

Comparison with Similar Compounds

Prezatide copper acetate is unique due to its specific combination of a tripeptide and copper ions. Similar compounds include:

This compound stands out due to its specific tripeptide composition and the unique benefits it offers in both cosmetic and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Prezatide copper acetate (GHK-Cu) in laboratory settings?

this compound is synthesized via coordination chemistry, where the tripeptide (Gly-His-Lys) binds to copper(II) ions under controlled pH (typically 6.0–7.4) to avoid precipitation of copper hydroxides . Characterization involves:

  • UV-Vis spectroscopy to confirm copper-peptide coordination (absorption peaks at ~250 nm and ~600 nm).
  • Mass spectrometry (MS) for molecular weight verification (463.98 g/mol) .
  • X-ray crystallography or SEM/EDS to analyze structural morphology and elemental composition (e.g., Cu content) .

Q. How does this compound interact with cellular systems in antioxidant studies?

Methodological approaches include:

  • ROS scavenging assays (e.g., DCFH-DA probes) to quantify reduction in reactive oxygen species (ROS) in cell lines like fibroblasts.
  • Gene expression profiling (qPCR or RNA-seq) to assess upregulation of antioxidant genes (e.g., SOD1, CAT) .
  • Comparative studies using copper-free analogs to isolate the role of copper in bioactivity .

Q. What are the validated analytical techniques for quantifying this compound in biological matrices?

  • HPLC-UV/Vis with C18 columns and mobile phases containing trifluoroacetic acid (TFA) for separation.
  • ICP-MS for precise copper quantification .
  • Fluorescence microscopy for tracking CY5-labeled derivatives in cellular uptake studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity outcomes of this compound across different experimental models?

Discrepancies may arise from:

  • Variability in copper bioavailability due to differences in cell culture media (e.g., serum-free vs. serum-containing) .
  • pH-dependent stability of the copper-peptide complex. Solution : Standardize protocols using buffer systems (e.g., PBS at pH 7.4) and include internal controls (e.g., EDTA to chelate free copper) .

Q. What advanced imaging methodologies enable real-time tracking of this compound in tissue regeneration studies?

  • Time-of-flight secondary ion mass spectrometry (ToF-SIMS) combined with Ar-gas cluster ion beams (GCIB) for high-resolution spatial mapping .
  • Two-photon microscopy for deep-tissue imaging of fluorescently tagged derivatives (e.g., CY5-labeled GHK-Cu) .

Q. How can experimental designs optimize the stability of this compound in long-term wound healing assays?

  • Encapsulation strategies : Use liposomes or hydrogels to protect against copper ion leaching.
  • Kinetic studies : Monitor degradation rates via LC-MS under simulated physiological conditions (37°C, pH 7.4) .

Q. Methodological Challenges and Solutions

Q. What are the critical factors in designing comparative studies between this compound and other copper-based therapeutics?

  • PICOT framework :

  • Population : Fibroblasts or keratinocytes.
  • Intervention : GHK-Cu at 0.01–0.1% concentration.
  • Comparison : Copper sulfate or copper-histidine complexes.
  • Outcome : ROS reduction, collagen synthesis.
  • Time : 24–72 hours .
    • Statistical rigor : Use ANOVA with post-hoc tests to account for multiple comparisons .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

  • Quality control metrics :

  • Chelation efficiency via atomic absorption spectroscopy (AAS).
  • Peptide purity assessed by reverse-phase HPLC (>95%) .
    • Standardized reaction conditions : Fixed molar ratios (1:1 Cu:tripeptide) and nitrogen-purged environments to prevent oxidation .

Properties

CAS No.

130120-57-9

Molecular Formula

C32H52CuN12O12-2

Molecular Weight

860.4 g/mol

IUPAC Name

copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron

InChI

InChI=1S/C14H24N6O4.C14H23N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);2*1H3,(H,3,4);/q;-1;;;+2/p-3

InChI Key

NWQZKMPKFLEAAZ-UHFFFAOYSA-K

SMILES

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2]

Isomeric SMILES

[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Canonical SMILES

[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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